Pyrazolo[1,5-a]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12) |
InChI Key |
JTKOPFYDSWAYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Overview
A widely used synthetic approach to pyrazolo[1,5-a]pyridine-4-carboxamide involves the cyclocondensation of aminopyrazole derivatives with β-ketoesters or 1,3-dicarbonyl compounds. This method allows the formation of the fused heterocyclic core and the introduction of the carboxamide functional group at the 4-position.
Reaction Conditions and Procedure
- Reactants: Aminopyrazoles (e.g., 1-amino-2-imino-pyridines) and 1,3-dicarbonyl compounds or β-ketoesters.
- Solvent: Ethanol is commonly used.
- Catalyst: Acetic acid (typically 6 equivalents) acts as a Brønsted acid catalyst.
- Atmosphere: Molecular oxygen (O₂) atmosphere at 1 atm pressure is critical for oxidative coupling.
- Temperature: Elevated temperature around 130 °C.
- Time: Reaction duration is approximately 18 hours.
- Workup: Crystallization upon cooling, followed by filtration and recrystallization to purify the product.
Mechanism Insights
The reaction proceeds via an oxidative cross-dehydrogenative coupling (CDC) mechanism, where molecular oxygen acts as the oxidant. The presence of acetic acid facilitates the cyclization and prevents side reactions such as the formation of triazolo derivatives. The reaction yield is highly dependent on the amount of acetic acid and the oxygen atmosphere.
Yield Optimization Data
| Entry | Acetic Acid Equivalents | Atmosphere | Yield of this compound (%) | Notes |
|---|---|---|---|---|
| 1 | 2 | Air | 34 | Low acid loading |
| 2 | 4 | Air | 52 | Moderate acid loading |
| 3 | 6 | Air | 74 | Optimal acid loading |
| 4 | 6 | O₂ (1 atm) | 94 | Near quantitative yield |
| 5 | 6 | Ar | 6 | Oxygen absent, poor yield |
| 6 | 8 | Air | Complicated by by-products | Excess acid causes side reactions |
Table 1: Effect of Acetic Acid Loading and Atmosphere on Reaction Yield
Intermolecular [3 + 2] Cycloaddition of N-Iminopyridinium Ylides
Overview
Another synthetic route involves the intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with 1,3-dicarbonyl compounds. This method is effective for constructing the pyrazolo[1,5-a]pyridine core with various substitutions.
Reaction Conditions
- Similar to the cyclocondensation method, this reaction is performed in ethanol with acetic acid under an oxygen atmosphere.
- The reaction temperature and time are comparable (130 °C, 18 hours).
- The method allows for the synthesis of a broad range of substituted pyrazolo[1,5-a]pyridines, including the 4-carboxamide derivative.
Advantages
- High regioselectivity and functional group tolerance.
- Enables the introduction of diverse substituents on the pyrazolo-pyridine scaffold.
Industrial and Scale-Up Considerations
Continuous Flow and Optimization
Industrial synthesis of this compound often employs similar cyclocondensation routes but optimized for scale. Continuous flow reactors can be used to improve heat and mass transfer, leading to better yields and reproducibility.
Reaction Optimization Parameters
- Control of acid concentration to avoid side products.
- Strict oxygen atmosphere control to maintain oxidative conditions.
- Temperature and reaction time optimization to balance conversion and selectivity.
Chemical Reaction Analysis and Functional Group Transformations
Oxidation and Reduction
- The carboxamide group can be introduced or modified through oxidation of precursor carboxylic acids or reduction of nitrile intermediates.
- Common oxidants: Potassium permanganate, hydrogen peroxide.
- Common reductants: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions
- The carboxamide group at the 4-position can undergo substitution to form esters, amides, or other derivatives, expanding the compound’s chemical diversity.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with 1,3-dicarbonyls | Aminopyrazoles + 1,3-dicarbonyl compounds | Ethanol, Acetic acid (6 equiv), 130 °C, 18 h | O₂ (1 atm) | Up to 94 | Oxygen critical, acetic acid loading optimized |
| [3 + 2] Cycloaddition | N-iminopyridinium ylides + 1,3-dicarbonyls | Ethanol, Acetic acid, 130 °C, 18 h | O₂ (1 atm) | High | Regioselective, versatile substitutions |
| Industrial Scale Synthesis | Similar to lab methods | Continuous flow reactors, optimized | O₂ controlled | High | Enhanced efficiency and scalability |
Research Findings and Notes
- The oxidative CDC route driven by molecular oxygen is essential for high yields and selectivity in this compound synthesis.
- Excess acetic acid (>6 equivalents) leads to side reactions forming triazolo derivatives, reducing purity and yield.
- The fused heterocyclic structure with the carboxamide group facilitates biological activity, making the synthetic method’s efficiency critical for medicinal chemistry applications.
- The reaction mechanism involves initial condensation followed by oxidative cyclization, supported by the necessity of oxygen and acid catalysis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH₂) undergoes nucleophilic substitution reactions, particularly with amines or alcohols, to form secondary amides or esters. For example:
-
Amidation : Reaction with primary or secondary amines in the presence of coupling agents (e.g., EDC/HOBt) yields substituted amides.
-
Esterification : Treatment with alcohols under acidic conditions (e.g., H₂SO₄) produces esters.
Example :
Reaction with ethanol and acetic acid under oxygen atmosphere generates ethyl ester derivatives, as demonstrated in Table 1 :
| Entry | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethanol + HOAc | Air, 130°C, 18h | 74 |
| 2 | Ethanol + HOAc | O₂, 130°C, 18h | 94 |
Hydrolysis to Carboxylic Acid
The carboxamide group hydrolyzes under acidic or basic conditions to form pyrazolo[1,5-a]pyridine-4-carboxylic acid:
-
Acidic Hydrolysis : Concentrated HCl at reflux converts the amide to the carboxylic acid.
-
Basic Hydrolysis : NaOH aqueous solution under heating yields the carboxylate salt, which is acidified to the free acid.
Application :
The carboxylic acid derivative serves as an intermediate for further functionalization, such as ester synthesis .
Cyclization and Ring Formation
Pyrazolo[1,5-a]pyridine-4-carboxamide participates in cyclocondensation reactions with β-dicarbonyl compounds (e.g., ethyl acetoacetate) to form fused heterocycles. A representative protocol involves:
-
Reacting N -amino-2-iminopyridine with ethyl acetoacetate in ethanol under oxygen, yielding pyrazolo[1,5-a]pyridine derivatives .
Key Optimization Data :
Increasing acetic acid equivalents and oxygen pressure enhances yields (Table 1) .
Functionalization for Bioactivity
Structural modifications at the carboxamide group are critical for enhancing biological activity:
-
Diaryl Substitutions : Introducing diaryl groups (e.g., 2,5-difluorophenyl) improves antitubercular efficacy, achieving MIC values in the nanomolar range against Mycobacterium tuberculosis .
-
Heterocyclic Additions : Substituting the carboxamide with picolinamide boosts kinase inhibition (e.g., TrkA IC₅₀ = 1.7 nM) .
Case Study :
Compound 4d (7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester) was synthesized via oxidative coupling, characterized by¹H NMR (δ 1.29 ppm, triplet) and MS (m/z 354 [M⁺]) .
Reaction Mechanisms
The formation of pyrazolo[1,5-a]pyridine derivatives proceeds via:
-
Nucleophilic Attack : The enol form of β-dicarbonyl compounds reacts with the N -amino group of the pyridine precursor.
-
Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediate B .
-
Cyclization : Intermediate B undergoes cyclization to yield the fused pyrazolo-pyridine core .
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyridine derivatives have been identified as potential antitumor agents. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms. For example, a study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant anticancer potential by targeting specific enzymatic pathways involved in tumor growth and proliferation .
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | Inhibition of cell cycle progression |
| Compound B | Lung Cancer | 0.3 | Induction of apoptosis |
| Compound C | Colon Cancer | 0.7 | Inhibition of angiogenesis |
Enzyme Inhibition
Pyrazolo[1,5-a]pyridine-4-carboxamide has shown promise as an inhibitor for various enzymes, including phosphodiesterase (PDE) and protein kinases. A notable example is the discovery of a series of potent PDE2A inhibitors derived from this scaffold, which were effective in enhancing cognitive function in preclinical models .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound D | PDE2A | 1.7 | High |
| Compound E | TrkA | 2.0 | Moderate |
| Compound F | PI3K | 5.0 | Low |
Fluorescent Probes
Recent advancements have led to the development of pyrazolo[1,5-a]pyridine-based fluorescent probes for biological imaging applications. These probes exhibit high quantum yields and rapid response times to pH changes, making them suitable for monitoring cellular environments .
Table 3: Properties of Fluorescent Probes
| Probe | Quantum Yield | Response Time (s) | Application |
|---|---|---|---|
| Probe G | 0.64 | <10 | pH Monitoring in Cells |
| Probe H | 0.58 | <15 | Imaging Tumor Microenvironments |
Cognitive Enhancement
A case study involving a novel pyrazolo[1,5-a]pyridine derivative demonstrated its efficacy as a cognitive enhancer in rat models of schizophrenia. The compound was administered orally and resulted in significant improvements in cognitive performance correlating with increased levels of cGMP in the brain .
Antiviral Activity
Another study explored the antiviral properties of pyrazolo[1,5-a]pyridine derivatives against herpes simplex virus type 1 (HSV-1). The compounds exhibited notable antiviral activity, suggesting potential therapeutic applications in treating viral infections .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to the active site of enzymes, inhibiting their function, or interact with receptors, altering signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the compound within the binding site.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine-3-carboxamides
Pyrazolo[1,5-a]pyridine-3-carboxamides differ by the position of the carboxamide group (3-position vs. 4-position). This structural variation impacts geometric and electronic properties, influencing target selectivity. For instance, KCA-1490 , a pyrazolo[1,5-a]pyridine-3-carboxamide derivative, acts as a dual PDE3/4 inhibitor, whereas 4-carboxamide derivatives like 2a exhibit higher PDE4 selectivity . The 4-carboxamide configuration enhances steric compatibility with PDE4’s catalytic pocket, improving potency .
Table 1: Key Differences Between 3- and 4-Carboxamide Derivatives
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with a pyrimidine ring, creating a fused pyrazole-pyrimidine system. These compounds are prominent as protein kinase inhibitors in cancer therapy, targeting kinases like CDK2 and EGFR . Unlike this compound, pyrazolo[1,5-a]pyrimidines often prioritize kinase inhibition over PDE modulation. For example, derivatives such as 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine demonstrate nanomolar IC50 values against cancer-associated kinases .
Table 2: Functional Comparison with Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyridine Derivatives with Varied Substituents
Substituents at the 2-, 5-, or 7-positions significantly alter pharmacological profiles:
- 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid : This derivative emphasizes antibacterial applications, contrasting with the anti-inflammatory focus of 4-carboxamides .
Thieno[2,3-b]pyridine and Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine Hybrids
Fused-ring hybrids like thieno[2,3-b]pyridine and pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine expand the chemical space but reduce synthetic accessibility compared to this compound. These hybrids often exhibit dual mechanisms, such as antimicrobial and anticancer activities, but lack the PDE4 specificity seen in 2a .
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-4-carboxamide derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions using 5-aminopyrazole precursors. For example:
- Route 1: Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst to form pyrazolo[1,5-a]pyrimidines .
- Route 2: Condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-diketones (e.g., pentane-2,4-dione) under reflux conditions, achieving yields of 87–95% .
- Route 3: Hydrazine hydrate reactions with enamines to selectively produce cyanopyrazoles or aminopyrazoles, depending on reaction conditions .
Q. How is structural characterization performed for these compounds?
Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Used to confirm substituent positions and ring connectivity. For example, 4-methoxypyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton signals between δ 7.8–8.5 ppm .
- HRMS (ESI): Validates molecular weight and fragmentation patterns (e.g., [M + H]+ peaks with <0.003 ppm error) .
- Elemental Analysis: Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found) .
Q. What biological activities have been reported for Pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer: Key activities include:
- Kinase Inhibition: Derivatives like pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors are designed using scaffold modifications (e.g., introducing dialkoxyphenyl groups) .
- Anticancer Effects: Compounds such as 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamides show cytotoxicity against carcinoma cell lines via apoptosis induction. Activity is evaluated using MTT assays and IC₅₀ calculations .
- Antimicrobial Potential: Fluorinated derivatives (e.g., 5-polyfluoroalkylpyrazolo[1,5-a]pyrimidines) are synthesized via regioselective cyclization and tested for Gram-positive bacterial inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Catalyst Choice: KHSO₄ promotes cyclization of 3-aminopyrazoles with enaminones to favor position 7 substitution .
- Substituent Effects: Electron-withdrawing groups (EWGs) on β-diketones direct cyclization toward position 5, while electron-donating groups (EDGs) favor position 7 .
- Solvent and Temperature: Refluxing ethanol improves yields (87–95%) for pyrazolo[1,5-a]pyrimidines, while DMF at 100°C enhances functionalization at position 3 .
Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine core?
Methodological Answer: Key approaches include:
- Halogenation/Nitration: Treating 4-chloropyrazolo[1,5-a]pyrazine with HNO₃/H₂SO₄ introduces nitro groups at position 7 .
- Formylation: Using silylformamidine reagents in benzene to install formyl groups, followed by crystallization from hexane .
- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .
Q. How do substituents affect the photophysical properties of these compounds?
Methodological Answer: Substituents modulate absorption/emission via electronic effects:
- EDGs at Position 7: Enhance fluorescence quantum yield (e.g., ϕF = 0.97 for 4f vs. 0.01 for unsubstituted derivatives) by promoting intramolecular charge transfer (ICT) .
- EWGs at Position 3: Red-shift absorption bands (e.g., λmax = 440 nm for 4f) due to π-deficient pyrimidine interactions .
- Solid-State Behavior: Aggregation-induced emission (AIE) is observed in derivatives with bulky substituents, validated via TD-DFT calculations .
Q. What methodologies assess the anticancer mechanisms of these compounds?
Methodological Answer: Mechanistic studies involve:
Q. How to resolve contradictions between biological results and computational predictions?
Methodological Answer:
- Docking Validation: Re-run molecular docking with explicit water molecules and flexible side chains to improve binding pose accuracy .
- SAR Analysis: Synthesize analogs with modified substituents (e.g., replacing methoxy with trifluoromethyl) to test predicted activity trends .
- Free Energy Calculations: Use MM-PBSA/GBSA to compare binding affinities of active vs. inactive derivatives .
Q. How to design experiments for fluorophore applications of these compounds?
Methodological Answer:
- Solvent Screening: Test fluorescence in polar (THF) vs. nonpolar (hexane) solvents to assess solventochromism .
- pH Stability Tests: Expose compounds to H₂SO₄ (pH 2) or KOH (pH 12) at 50°C for 1 hour; monitor emission intensity post-neutralization .
- Solid-State Studies: Grind crystals to analyze AIE behavior using fluorescence microscopy .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Purification: Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
- Byproduct Control: Optimize stoichiometry (e.g., 1:1.2 ratio of pyrazole to enaminone) to minimize dihydropyrimidine byproducts .
- Safety Protocols: Implement glove-box techniques for handling air-sensitive intermediates (e.g., silylformamidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
